7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a therapeutic agent against specific diseases, including tuberculosis. The structure features a pyrazolo ring fused with a pyrimidine system, which contributes to its unique chemical properties and biological activities.
The compound is classified under the broader category of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties. Research indicates that derivatives of this class can act as inhibitors of mycobacterial ATP synthase, making them relevant in the treatment of Mycobacterium tuberculosis infections .
The synthesis of 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves several methods. One effective approach includes:
The synthesis often requires careful optimization of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure of the synthesized compounds .
The molecular formula for 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is , with a molecular weight of approximately 191.23 g/mol. The structure consists of a pyrazolo ring fused to a pyrimidine ring, characterized by specific substituents that influence its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI Key | WCUKJNOXSCRBJN-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC(=O)NC2=C(C=NN12)C |
7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes several notable chemical reactions:
These reactions highlight the compound's versatility in synthetic applications.
The mechanism of action for 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one primarily involves its interaction with specific molecular targets within cells. For instance:
Research has demonstrated that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance its inhibitory potency against targeted enzymes .
The physical properties of 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one include:
Chemical properties include:
7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has significant applications in medicinal chemistry:
Further research into its structure–activity relationships continues to uncover new potential applications in drug development .
Pyrazolo[1,5-a]pyrimidin-5-one derivatives exhibit potent dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism for enhancing insulin secretion in type 2 diabetes mellitus (T2DM). DPP-4 degrades incretin hormones (GLP-1 and GIP), and its inhibition elevates active incretin levels, promoting glucose-dependent insulin release [4]. Structural optimization of the core scaffold has yielded compounds with nanomolar inhibitory activity. For example, derivative c24 (featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluorophenyl group) achieves an IC₅₀ of 2 nM against DPP-4—25- to 40-fold more potent than earlier leads (b2: IC₅₀ = 79 nM; d1: IC₅₀ = 49 nM) and surpassing alogliptin (IC₅₀ = 4 nM) [4].
Table 1: DPP-4 Inhibitory Activity of Pyrazolo[1,5-a]Pyrimidine Derivatives
Compound | Core Modification | DPP-4 IC₅₀ (nM) | Selectivity (DPP-8/9) |
---|---|---|---|
b2 | 5-Benzyl substituent | 79 | >500-fold |
d1 | 5-(4-Fluorophenyl) | 49 | >500-fold |
c24 | 5-(2,4,5-Trifluorophenyl) | 2 | >2000-fold |
Alogliptin | Reference drug | 4 | >1000-fold |
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives show potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. High-throughput screening identified the core scaffold as a lead with MIC values of 0.5–2 µg/mL against Mtb H37Rv [3]. Crucially, tautomeric configuration dictates efficacy: the 7-oxo tautomer (confirmed via X-ray crystallography, CCDC 2034666) is essential, as O-methylation or N-methylation abrogates activity by disrupting hydrogen-bonding capacity [3].
4H-pyrazolo[1,5-a]pyrimidin-7-ones inhibit hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. These compounds bind to the allosteric palm site of NS5B, disrupting RNA synthesis initiation [5] [6]. Although 7-propyl derivatives are not explicitly detailed, structural analogs with lipophilic 7-alkyl chains (e.g., ethyl, isopropyl) show submicromolar IC₅₀ values.
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones modulate immune responses by inhibiting histone demethylases (e.g., KDM1A/LSD1), which regulate epigenetic markers like H3K4me2 . Demethylase inhibition suppresses pro-inflammatory cytokine production (TNF-α, IL-6) and enhances macrophage bactericidal activity against intracellular pathogens.
Pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), disrupting cell-cycle progression and survival signaling in cancer.
Table 2: Kinase Inhibitory Profiles of Pyrazolo[1,5-a]Pyrimidine Derivatives in Oncology
Compound | Target | IC₅₀ (nM) | Selectivity Index | Cancer Model |
---|---|---|---|---|
CPL302415 | PI3Kδ | 18 | PI3Kα/δ = 79; PI3Kγ/δ = 939 | B-cell lymphoma |
Example CDK9i* | CDK9 | <50 | CDK2/cyclin E > 100 | Triple-negative breast cancer |
Dinaciclib | CDK1/2/5/9 | 1–4 | Pan-CDK | Clinical (leukemia) |
*Representative compound from WO2015124941A1
CAS No.: 6754-13-8
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.:
CAS No.: 224635-63-6